![molecular formula C23H20FN3O2S2 B2605062 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1261005-13-3](/img/structure/B2605062.png)
2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide
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Description
Scientific Research Applications
Molecular Structure and Synthesis
Studies on similar compounds have emphasized the importance of the thieno[3,2-d]pyrimidine scaffold in drug design, highlighting its versatility in generating compounds with significant biological activities. For example, research on the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveals insights into their molecular conformation, which is crucial for understanding their interactions with biological targets (Subasri et al., 2017; Subasri et al., 2016). These studies provide a foundation for further exploration into the synthesis of novel compounds with potential therapeutic applications.
Biological Activities and Applications
Compounds containing the thieno[3,2-d]pyrimidine moiety have been investigated for a range of biological activities. For instance, compounds with this scaffold have shown potent dual inhibitory activities against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical targets in cancer therapy (Gangjee et al., 2008). Additionally, the synthesis and evaluation of antitumor activities of new 4-substituted thieno[3,2-d]pyrimidine derivatives highlight the potential of these compounds in developing novel anticancer agents (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-14(2)15-6-5-7-16(12-15)25-20(28)13-31-23-26-18-10-11-30-21(18)22(29)27(23)19-9-4-3-8-17(19)24/h3-12,14H,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPOTYFJJTWGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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